Lipophilicity Advantage: +1.09 LogP Units Over the Non-Thioxo 2H-Benzodioxole Analog
The target compound exhibits a computed LogP of 3.69, representing an increase of approximately +1.09 log units relative to its closest structural analog, ethyl 6-bromo-1,3-benzodioxole-5-carboxylate (CAS 86449-39-0), which has a PubChem-computed XLogP3-AA of 2.6 [1]. This ΔLogP arises from the replacement of the bridging -O-CH₂-O- moiety in the comparator with the more hydrophobic -O-C(=S)-O- thionocarbonate bridge in the target compound. In medicinal chemistry, a ΔLogP of >1.0 is typically sufficient to alter oral absorption, blood-brain barrier penetration, and plasma protein binding profiles.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP/XLogP3) |
|---|---|
| Target Compound Data | LogP = 3.69 (Leyan computed value) |
| Comparator Or Baseline | Ethyl 6-bromo-1,3-benzodioxole-5-carboxylate (CAS 86449-39-0): XLogP3-AA = 2.6 (PubChem) |
| Quantified Difference | ΔLogP ≈ +1.09 (target more lipophilic by ~12.3-fold in partition coefficient) |
| Conditions | Computed physicochemical properties; target LogP from Leyan product data sheet; comparator XLogP3-AA from PubChem (release 2021.05.07) |
Why This Matters
For procurement decisions in lead optimization programs, the +1.09 LogP differential means the target compound cannot be surrogated by the non-thioxo analog without substantially altering the candidate's predicted ADME profile.
- [1] PubChem Compound Summary CID 86070101. Ethyl 6-bromo-1,3-benzodioxole-5-carboxylate. XLogP3-AA = 2.6 (computed by XLogP3 3.0, PubChem release 2021.05.07). View Source
